4-methoxy-2-methylbut-1-ene
Overview
Description
4-methoxy-2-methylbut-1-ene is an organic compound with the molecular formula C6H12O. It is a liquid at room temperature and is characterized by its methoxy group attached to a butene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methoxy-2-methylbut-1-ene can be synthesized through several methods. One common method involves the reaction of 2-methyl-1-butene with methanol in the presence of an acid catalyst. The reaction proceeds via electrophilic addition, where the methanol adds to the double bond of the 2-methyl-1-butene, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or tosyl acid is common to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like hydrobromic acid (HBr) can be used to substitute the methoxy group with a bromine atom.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of bromoalkenes or other substituted alkenes.
Scientific Research Applications
4-methoxy-2-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alkenes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylbut-1-ene in chemical reactions involves the electrophilic addition of reagents to the double bond. For example, in the addition of methanol, the reaction proceeds through the formation of a carbocation intermediate, followed by nucleophilic attack by methanol and subsequent deprotonation to form the final product .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butene: Similar structure but lacks the methoxy group.
4-Methoxy-1-butene: Similar structure but with the methoxy group at a different position.
2-Methyl-2-butene: Similar structure but with a different arrangement of the double bond.
Uniqueness
4-methoxy-2-methylbut-1-ene is unique due to the presence of both a methoxy group and a double bond in its structure. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-methoxy-2-methylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOKSHXRXBYVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188307 | |
Record name | 1-Butene, 4-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34752-58-4 | |
Record name | 1-Butene, 4-methoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034752584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butene, 4-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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